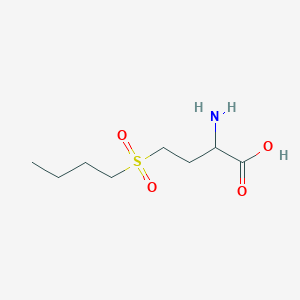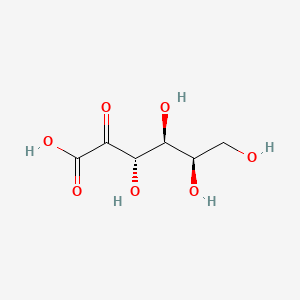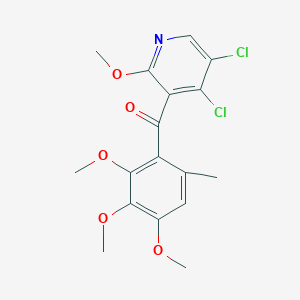
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester is a synthetic compound with the molecular formula C27H44O2 and a molecular weight of 400.64 g/mol . This compound is characterized by its unique structure, which includes multiple methyl groups and a long carbon chain with conjugated double bonds. It is primarily used in scientific research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and chromatography, are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and derivatives
Scientific Research Applications
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester is utilized in a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use it to investigate its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can neutralize reactive oxygen species, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene
- 3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaen-1-ol
- Docosane, 3,7,11,15,19-pentamethyl
- Nonadecane, 2,6,10,14,18-pentamethyl
Uniqueness
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester is unique due to its specific arrangement of methyl groups and the presence of an ethyl ester functional group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
1338789-42-6 |
|---|---|
Molecular Formula |
C₂₇H₄₄O₂ |
Molecular Weight |
400.64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)
![ethyl 2-[(3-hydroxybenzoyl)amino]acetate](/img/structure/B1144784.png)



